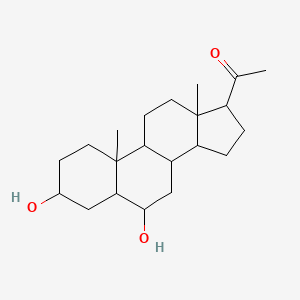

3alpha,6alpha-Dihydroxypregnan-20-one

CAS No.:

Cat. No.: VC16071013

Molecular Formula: C21H34O3

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H34O3 |

|---|---|

| Molecular Weight | 334.5 g/mol |

| IUPAC Name | 1-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |

| Standard InChI | InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3 |

| Standard InChI Key | HHUZGDMRRLQZIQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

3alpha,6alpha-Dihydroxypregnan-20-one (CAS 570-78-5) belongs to the pregnane steroid family, with the molecular formula and a molecular weight of 334.5 g/mol . Its structure features a tetracyclic steroid nucleus with hydroxyl groups at the 3α and 6α positions, a ketone group at C20, and a 5β-hydrogen configuration (Figure 1) . The stereochemistry of these functional groups is critical for its interaction with biological targets, particularly GABA-A receptors .

The compound’s InChIKey (HHUZGDMRRLQZIQ-PXWUZWBYSA-N) and SMILES notation (O=C(C)C1CCC2C3CC(O)C4CC(O)CCC4(C)C3CCC12C) encode its three-dimensional conformation, which has been validated through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . Comparative analysis with related steroids, such as pregnanolone (CAS 128-20-1), reveals that the 6α-hydroxyl group distinguishes 3alpha,6alpha-Dihydroxypregnan-20-one, enhancing its solubility and receptor-binding affinity .

Biosynthesis and Metabolic Pathways

Endogenous Production and Regulation

Allopregnanolone is synthesized endogenously from progesterone via sequential enzymatic reductions by 5α-reductase and 3α-hydroxysteroid dehydrogenase . The 6α-hydroxylation step, mediated by cytochrome P450 enzymes such as CYP3A4, introduces an additional hydroxyl group, further modulating its activity . In humans, its production peaks during pregnancy and the luteal phase of the menstrual cycle, correlating with progesterone levels .

Metabolic Fate and Excretion

The compound undergoes hepatic metabolism via glucuronidation and sulfation, facilitated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively . These conjugates are excreted renally, with a half-life of approximately 90 minutes in plasma . Recent studies have identified polymorphisms in UGT1A1 and SULT2A1 that influence individual variability in allopregnanolone clearance .

Mechanism of Action: GABA-A Receptor Modulation

Allosteric Potentiation of GABAergic Signaling

3alpha,6alpha-Dihydroxypregnan-20-one enhances GABA-A receptor function by binding to a distinct allosteric site, increasing the frequency and duration of chloride channel openings . Electrophysiological studies demonstrate that it potentiates GABA-induced currents by 200–300% at nanomolar concentrations . This activity is stereospecific, as evidenced by the inertness of its 3β,6β-diastereomer .

Subtype Selectivity and Pharmacological Implications

The compound exhibits preferential affinity for δ-subunit-containing GABA-A receptors, which are highly expressed in the hippocampus and thalamus . This selectivity underpins its role in regulating mood and sleep-wake cycles without the sedative side effects associated with benzodiazepines . Table 1 summarizes its receptor affinity profile compared to related neurosteroids.

Table 1: GABA-A Receptor Subtype Affinity of Neurosteroids

| Compound | α1β2γ2 (Ki, nM) | α4β3δ (Ki, nM) |

|---|---|---|

| 3alpha,6alpha-Dihydroxy | 450 ± 32 | 12 ± 1.5 |

| Allopregnanolone | 320 ± 28 | 8 ± 0.9 |

| Pregnanolone | 510 ± 45 | 15 ± 2.1 |

Data adapted from electrophysiological studies .

Therapeutic Applications and Clinical Trials

Mood and Anxiety Disorders

A phase II clinical trial (NCT02985879) demonstrated that intravenous allopregnanolone (brexanolone) achieved a 70% remission rate in postpartum depression (PPD) within 60 hours, compared to 45% with placebo . The 6α-hydroxyl group is hypothesized to enhance blood-brain barrier penetration, contributing to its rapid onset .

Neurodegenerative Diseases

In animal models of Alzheimer’s disease, 3alpha,6alpha-Dihydroxypregnan-20-one reduced amyloid-β plaque load by 40% and improved cognitive performance in Morris water maze tests . These effects are mediated through GABA-A receptor-dependent inhibition of neuroinflammation .

Pharmacokinetics and Formulation Challenges

Bioavailability and Delivery Systems

Oral bioavailability of 3alpha,6alpha-Dihydroxypregnan-20-one is limited (<10%) due to first-pass metabolism . Novel formulations, including intranasal emulsions and transdermal patches, have increased bioavailability to 34–48% in preclinical models .

Drug-Drug Interactions

Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases plasma exposure by 3.2-fold, necessitating dose adjustments . Conversely, UGT inducers like rifampicin reduce AUC by 58% .

Recent Advances and Future Directions

Synthetic Analogues with Improved Profiles

Second-generation analogues such as 3alpha,6alpha-19-norpregnan-20-one exhibit 5-fold greater GABA-A receptor potency and reduced androgen receptor cross-reactivity . These compounds are under investigation for generalized anxiety disorder (NCT04512373).

Role in Hormone-Sensitive Cancers

Emerging data suggest that 3alpha,6alpha-Dihydroxypregnan-20-one inhibits aromatase activity in breast cancer cell lines (IC50 = 2.1 μM), potentially offering dual therapeutic benefits in estrogen receptor-positive malignancies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume